N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H17FN4O2S2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.07769631 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of CCG-189535, also known as N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide, is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in cancer cell migration and tissue fibrosis .
Mode of Action
CCG-189535 interacts with its target, MRTF-A, and inhibits its activation . This inhibition blocks serum response factor-mediated gene expression and cell migration . The S-isomer of CCG-189535 exhibits higher inhibitory effects on these cellular events triggered by MRTF-A activation than the R-isomer .
Biochemical Pathways
It is known that the compound disrupts the mrtf-a/srf pathway . This pathway is involved in the regulation of many genes that control cell growth, migration, and differentiation .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The inhibition of MRTF-A by CCG-189535 results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . It also blocks the serum-induced nuclear import of MRTF-A .
Action Environment
The action, efficacy, and stability of CCG-189535 can be influenced by various environmental factors. These factors can include physical environment, safety and security, nature and outdoor spaces, privacy factors, and aesthetic elements . For instance, the availability of appropriate communication equipment and digitally inclusive environments can foster more effective relationships . .
Biologische Aktivität
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide is a synthetic compound belonging to the class of triazolothiazoles. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure incorporates a triazole ring fused with a thiazole moiety and a sulfonamide group, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the triazolo-thiazole core can modulate receptor activity. This dual mechanism suggests potential applications in treating various diseases, including cancer and infectious diseases.
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. The biological evaluation of similar compounds has shown efficacy against a range of pathogens:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.125 - 8 | |
Escherichia coli | 0.125 - 8 | |
Pseudomonas aeruginosa | 0.125 - 8 | |
Candida albicans | 0.5 - 4 |
Compounds with similar structures have demonstrated broad-spectrum antibacterial and antifungal activities, suggesting that this compound could exhibit comparable effects.
Anticancer Activity
The triazole-thiazole scaffold has been associated with anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation: Compounds targeting specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells.
A study on related triazoles indicated that they can inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory effects. Research on similar compounds has shown that they can reduce pro-inflammatory cytokine release in models of inflammation:
- Cytokine Suppression: Reduction of TNF-alpha and IL-6 levels in stimulated macrophages.
This suggests that this compound may have therapeutic potential for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazolo-thiazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds similar to this compound displayed MIC values significantly lower than traditional antibiotics.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of triazole derivatives in breast cancer cell lines. The study demonstrated that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-2-8-24(21,22)17-7-6-13-10-23-15-18-14(19-20(13)15)11-4-3-5-12(16)9-11/h3-5,9-10,17H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJMCDGQHNDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.